Reduced Lipophilicity (XLogP) Relative to the Piperidine Analog
The target compound exhibits an XLogP of 0.0, compared to 0.4 for the piperidine analog, corresponding to a 0.4 log unit reduction in predicted lipophilicity [1][2]. This lower XLogP may translate into improved aqueous solubility and reduced plasma protein binding for derived lead compounds, a critical parameter in fragment-based drug design where ligand efficiency metrics penalize excessive lipophilicity [3].
| Evidence Dimension | Predicted lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | XLogP = 0.0 |
| Comparator Or Baseline | (2-(Piperidin-1-yl)pyrimidin-4-yl)methanamine (CAS 944901-08-0): XLogP = 0.4 |
| Quantified Difference | ΔXLogP = -0.4 (lower lipophilicity) |
| Conditions | Computed by XLogP3 3.0 (PubChem release 2025.04.14) |
Why This Matters
Lower lipophilicity within a fragment-sized scaffold supports more favorable ligand efficiency indices (LE, LLE) during hit-to-lead optimization.
- [1] PubChem. (2025). Computed Properties for CID 53567848: XLogP3-AA = 0.0. View Source
- [2] PubChem. (2025). Computed Properties for CID 62747373: XLogP3-AA = 0.4. View Source
- [3] Hopkins, A. L., et al. (2014). The role of ligand efficiency metrics in drug discovery. Nature Reviews Drug Discovery, 13(2), 105-121. View Source
